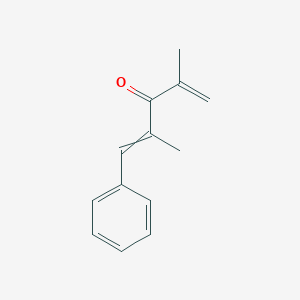![molecular formula C11H10N2O B14227276 2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile CAS No. 820208-44-4](/img/structure/B14227276.png)
2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is an organic compound with the molecular formula C10H8N2O This compound features a phenylene ring substituted with hydroxymethyl and diacetonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile typically involves the reaction of 5-(hydroxymethyl)-1,3-phenylenediamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene ring can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,2’-[5-(Carboxy)-1,3-phenylene]diacetonitrile.
Reduction: 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diamine.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
Mecanismo De Acción
The mechanism by which 2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[5-(Methyl)-1,3-phenylene]diacetonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group.
2,2’-[5-(Hydroxy)-1,3-phenylene]diacetonitrile: Similar structure but with a hydroxy group instead of a hydroxymethyl group.
2,2’-[5-(Amino)-1,3-phenylene]diacetonitrile: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness
2,2’-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile chemical modifications and applications in various fields.
Propiedades
Número CAS |
820208-44-4 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-[3-(cyanomethyl)-5-(hydroxymethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c12-3-1-9-5-10(2-4-13)7-11(6-9)8-14/h5-7,14H,1-2,8H2 |
Clave InChI |
YMZKAJSLQGAGAK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1CC#N)CO)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


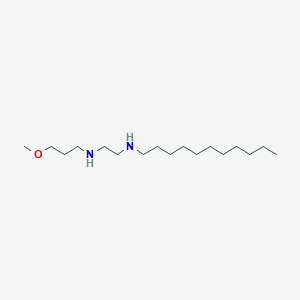
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)
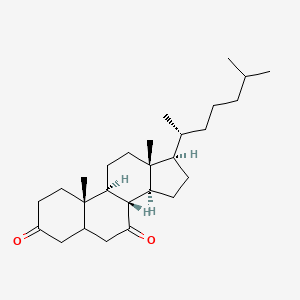
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
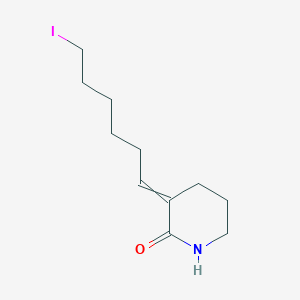
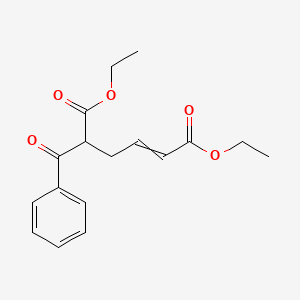
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)
